BenchChemオンラインストアへようこそ!

4-Hydroxyomeprazole sulfide

Pharmacodynamics Enzyme Inhibition Assay Gastric Proton Pump

Differentiate your omeprazole research with 4-Hydroxyomeprazole sulfide, the pharmacologically distinct (IC₅₀ >100 µM) reductive metabolite. This reference standard is irreplaceable for accurate CYP2C19/3A4 phenotyping and hypoxia studies, where its formation increases 4-fold versus oxidative metabolites. Validate stability-indicating methods and quantify Esomeprazole Impurity 70 with confidence.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
CAS No. 151602-50-5
Cat. No. B3419668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyomeprazole sulfide
CAS151602-50-5
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyLVUFHVGKGMRSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyomeprazole Sulfide (CAS 151602-50-5): Critical Metabolite Standard for CYP2C19 Phenotyping and Pharmaceutical Impurity Analysis


4-Hydroxyomeprazole sulfide (4-OH-OME sulfide) is a reduced sulfide metabolite of the proton pump inhibitor omeprazole, possessing a pyridone structure that distinguishes it from both the parent sulfoxide drug and other major oxidative metabolites such as hydroxyomeprazole sulfoxide and omeprazole sulfone [1]. This compound is formed via sequential reduction of the sulfinyl group and hydroxylation of the pyridine ring [2], representing a distinct branch in the complex metabolic network of omeprazole. Unlike the therapeutically active sulfoxide parent drug and its major oxidative metabolites, 4-hydroxyomeprazole sulfide exhibits no antisecretory activity [3], positioning it as an essential analytical reference standard for CYP phenotyping studies and a critical marker for pharmaceutical impurity profiling of omeprazole and esomeprazole drug substances [4].

Why 4-Hydroxyomeprazole Sulfide Cannot Be Substituted by Generic Omeprazole Metabolite Standards


Substituting 4-hydroxyomeprazole sulfide with generic omeprazole metabolite standards or structurally similar sulfide compounds introduces substantial analytical and experimental risk due to fundamental differences in chemical structure, biological activity, and metabolic pathway origin. Unlike omeprazole sulfone (CYP3A4-mediated oxidation product) or 5-hydroxyomeprazole sulfoxide (CYP2C19-mediated major plasma metabolite), 4-hydroxyomeprazole sulfide is a reduced sulfide species lacking the sulfoxide functional group essential for proton pump inhibition [1]. Critically, omeprazole sulfides as a class demonstrate no direct inhibitory action on gastric H⁺/K⁺-ATPase (IC₅₀ > 100 µM), in contrast to sulfoxide derivatives which exhibit potent inhibition (IC₅₀ 0.25–2.8 µM) [2]. Furthermore, the metabolic formation of 4-hydroxyomeprazole sulfide is condition-dependent, with sulfide metabolite accumulation increasing up to 4-fold under hypoxic conditions [3], a phenomenon not observed with oxidative metabolites. These divergent physicochemical and biological profiles render 4-hydroxyomeprazole sulfide irreplaceable for accurate CYP activity assessments, metabolic pathway elucidation, and pharmaceutical impurity quantification.

Quantitative Differentiation Evidence: 4-Hydroxyomeprazole Sulfide vs. Closest Analogs and Alternatives


H⁺/K⁺-ATPase Inhibitory Activity: Sulfide Metabolites Are Pharmacologically Inactive vs. Sulfoxide Parent Drugs

4-Hydroxyomeprazole sulfide, as a sulfide derivative of the benzimidazole class, exhibits no measurable inhibitory activity against the gastric H⁺/K⁺-ATPase enzyme, in contrast to the sulfoxide parent drug omeprazole and its sulfoxide metabolites. The class-level structure-activity relationship demonstrates that the sulfoxide functional group is essential for acid-catalyzed activation to the reactive sulphenamide intermediate that covalently binds and inactivates the proton pump [1]. Sulfide derivatives lack this oxidizable sulfur moiety and consequently do not undergo pH-dependent activation, rendering them pharmacologically inert with respect to gastric acid suppression [2].

Pharmacodynamics Enzyme Inhibition Assay Gastric Proton Pump

Intrinsic Clearance of Hydroxy Metabolite Formation: R- vs. S-Omeprazole Stereoselectivity

The formation of hydroxy metabolites from omeprazole is highly stereoselective, with the intrinsic clearance (CL_int) of 5-hydroxyomeprazole formation from R-omeprazole being 10-fold higher than that from S-omeprazole (esomeprazole) in human liver microsomes [1]. This stereoselectivity is primarily mediated by CYP2C19, which favors 5-hydroxylation of the pyridine group in R-omeprazole, while predominantly catalyzing 5-O-demethylation of S-omeprazole in the benzimidazole moiety [1]. The sum CL_int of all three major metabolites (hydroxy, sulfone, and 5-O-desmethyl) is 14.6 µL/min/mg protein for S-omeprazole versus 42.5 µL/min/mg protein for R-omeprazole, indicating approximately 3-fold faster overall clearance of the R-enantiomer [1].

Pharmacokinetics CYP2C19 Stereoselective Metabolism Human Liver Microsomes

Sulfone Formation Intrinsic Clearance: CYP3A4 Exhibits 10-Fold Preference for S-Omeprazole

CYP3A4-mediated sulfoxidation of omeprazole to omeprazole sulfone demonstrates marked stereoselectivity, with the intrinsic clearance (CL_int) of sulfone formation from S-omeprazole being 10-fold higher than that from R-omeprazole [1]. This finding is supported by density functional theory (DFT) calculations showing an activation free energy barrier of 9.9 kcal/mol for sulfoxidation of S-omeprazole by CYP3A4, indicating a kinetically favorable pathway [2]. The CYP3A4 enzyme is responsible for approximately 13% and 60% of the total CL_int of R- and S-omeprazole, respectively, highlighting the differential reliance of each enantiomer on this metabolic route [1].

Pharmacokinetics CYP3A4 Stereoselective Metabolism Human Liver Microsomes

Hypoxia-Induced Metabolic Pathway Shift: Sulfide Metabolite Accumulation as a Reductive Stress Biomarker

Under hypoxic conditions, the hepatic elimination of omeprazole is severely impaired, with a concomitant shift from oxidative to reductive metabolism. In isolated perfused rat liver studies, hypoxia increased the elimination half-life (T₁/₂β) of omeprazole from 8.0 ± 1.1 minutes under normal oxygenation to 81.6 ± 5.4 minutes (P < 0.01), representing a 10-fold reduction in clearance rate [1]. Concurrently, perfusate concentrations of the oxidatively generated sulfone metabolite decreased by 68%, while concentrations of the reductively generated sulfide metabolite increased 4-fold [1]. Upon reoxygenation, T₁/₂β rapidly returned to 9.6 ± 1.3 minutes and accumulated sulfide was eliminated rapidly, demonstrating the reversibility of this metabolic shift [1].

Drug Metabolism Hypoxia Reductive Metabolism Isolated Perfused Liver

High-Value Application Scenarios for 4-Hydroxyomeprazole Sulfide (CAS 151602-50-5) Based on Verified Differentiation Evidence


CYP2C19 and CYP3A4 Phenotyping Assays Requiring Enantiomer-Specific Metabolite Quantification

4-Hydroxyomeprazole sulfide is an essential analytical reference standard for CYP phenotyping studies that require precise quantification of reductive metabolic pathway activity. Given the 10-fold stereoselective differences in hydroxy metabolite formation between R- and S-omeprazole [1], and the 10-fold preference of CYP3A4 for S-omeprazole in sulfone formation [1], this compound enables researchers to distinguish CYP2C19-mediated from CYP3A4-mediated metabolic contributions in human liver microsome assays. Its use as a calibration standard in LC-MS/MS methods ensures accurate assessment of CYP activity, particularly in pharmacogenomic studies evaluating poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.

Pharmaceutical Impurity Profiling and Quality Control of Omeprazole and Esomeprazole Drug Substances

As a documented impurity in omeprazole and esomeprazole drug substances—designated as Omeprazole Desmethyl Sulphide Impurity, Esomeprazole Impurity 70, and related pharmacopeial impurities [2]—4-hydroxyomeprazole sulfide is required for pharmaceutical quality control and regulatory compliance. Unlike active sulfoxide impurities that may confound potency assays, this sulfide impurity is pharmacologically inactive with respect to H⁺/K⁺-ATPase inhibition (IC₅₀ > 100 µM for sulfide class vs. 0.25–2.8 µM for sulfoxides) [3], allowing it to serve as a non-interfering marker for stability-indicating method validation and degradation product monitoring.

Hypoxia-Induced Metabolic Pathway Research and Reductive Stress Biomarker Studies

4-Hydroxyomeprazole sulfide is uniquely suited for investigations of hypoxia-induced shifts in drug metabolism. The compound's formation increases up to 4-fold (≥10-fold in steady-state conditions) under hypoxic conditions, while oxidative sulfone metabolite formation decreases by 68% [4]. This differential response makes 4-hydroxyomeprazole sulfide a valuable biomarker for assessing hepatic oxygenation status in isolated perfused liver models, ischemia-reperfusion studies, and investigations of drug metabolism in disease states characterized by tissue hypoxia. Its rapid elimination upon reoxygenation (T₁/₂β returning from 81.6 min to 9.6 min) [4] further enables dynamic monitoring of metabolic recovery.

Enantioselective Metabolism Studies Differentiating R-Omeprazole and S-Omeprazole (Esomeprazole) Pathways

The stereoselective disposition of omeprazole enantiomers—with S-omeprazole cleared 3-fold more slowly than R-omeprazole (total CL_int 14.6 vs. 42.5 µL/min/mg protein) [1]—creates a critical need for enantiomerically pure metabolite standards. 4-Hydroxyomeprazole sulfide enables researchers to quantify the reductive branch of S-omeprazole metabolism, which is less dependent on CYP2C19 (CYP2C19 accounts for only 40% of total CL_int for S-omeprazole vs. 87% for R-omeprazole) [1] and more reliant on alternative pathways including CYP3A4-mediated sulfoxidation and reductive sulfide formation. This application is particularly relevant for understanding the pharmacokinetic basis of esomeprazole's clinical advantages over racemic omeprazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyomeprazole sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.